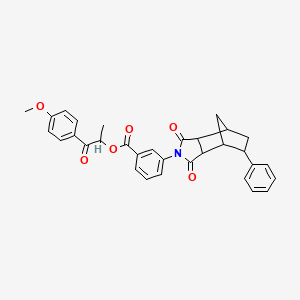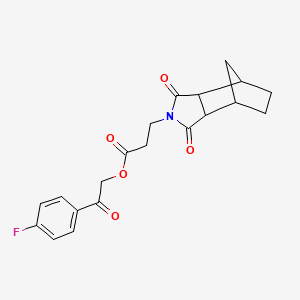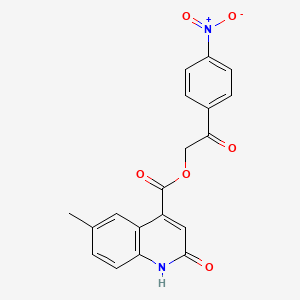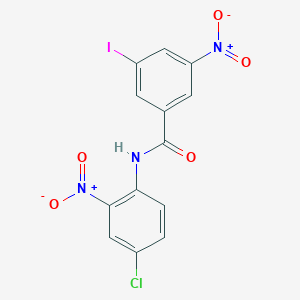![molecular formula C14H10BNO3 B12469898 4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile CAS No. 906673-25-4](/img/structure/B12469898.png)
4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile, also known as crisaborole, is a non-steroidal topical anti-inflammatory compound. It is primarily used for the treatment of mild to moderate atopic dermatitis and psoriasis. This compound is a member of the benzoxaborole class, which is known for its unique boron-containing structure that facilitates skin penetration and binding to specific enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile involves a one-pot synthesis method. The process starts with the reaction of 2-bromo-5-hydroxybenzaldehyde with 4-fluorobenzonitrile in the presence of a base in an organic solvent. This intermediate is then reacted with a boron reagent in the presence of a base and a catalyst to obtain the final product .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The use of specific intermediates and reaction conditions allows for the efficient production of crisaborole with excellent purity and good yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield various substituted products .
Applications De Recherche Scientifique
4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a scaffold in organic synthesis and molecular recognition studies.
Biology: The compound is studied for its effects on cellular processes and enzyme inhibition.
Medicine: It is used as a topical treatment for atopic dermatitis and psoriasis due to its anti-inflammatory properties.
Industry: The compound’s unique structure makes it valuable in the development of new pharmaceuticals and therapeutic agents .
Mécanisme D'action
The mechanism of action of 4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile involves the inhibition of phosphodiesterase 4 (PDE4), an enzyme that regulates inflammatory cytokine production. By inhibiting PDE4, the compound increases the levels of cyclic adenosine monophosphate (cAMP), leading to reduced inflammation. This mechanism is particularly effective in treating skin conditions like atopic dermatitis and psoriasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690): Used as an antifungal agent.
2-ethoxy-6-[(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy]benzonitrile: Another PDE4 inhibitor with similar properties.
6-[(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy]-2-(2-isopropoxyethoxy)benzonitrile: Studied for its anti-inflammatory effects
Uniqueness
4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile stands out due to its specific inhibition of PDE4 and its effectiveness as a topical treatment for skin conditions. Its boron-containing structure enhances skin penetration and enzyme binding, making it a valuable compound in dermatological treatments .
Propriétés
Numéro CAS |
906673-25-4 |
|---|---|
Formule moléculaire |
C14H10BNO3 |
Poids moléculaire |
251.05 g/mol |
Nom IUPAC |
4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile |
InChI |
InChI=1S/C14H10BNO3/c16-8-10-1-4-12(5-2-10)19-13-6-3-11-9-18-15(17)14(11)7-13/h1-7,17H,9H2 |
Clé InChI |
IQBSCLXAECVABP-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(CO1)C=CC(=C2)OC3=CC=C(C=C3)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-({4-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12469818.png)
![(5-{[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone](/img/structure/B12469823.png)
![2,8,14,20-Tetrabutylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol](/img/structure/B12469824.png)
![6,6'-[Benzene-1,4-diylbis(oxybenzene-4,1-diyl)]bis(1,3,5-triazine-2,4-diamine)](/img/structure/B12469838.png)

![2-Methylpropyl 3-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12469848.png)
![(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12469852.png)

![2-(Biphenyl-4-yl)-2-oxoethyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B12469863.png)

![2-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B12469872.png)
![bis[3-(2-aminoethyl)-1H-indol-5-yl] benzene-1,3-dicarboxylate](/img/structure/B12469878.png)

![7-[(2-Chlorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one](/img/structure/B12469881.png)
